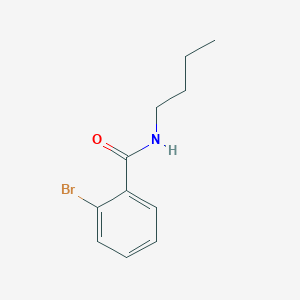

2-bromo-N-butylbenzamide

Description

BenchChem offers high-quality 2-bromo-N-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEIQVRGXQHPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404116 | |

| Record name | N-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349403-39-0 | |

| Record name | N-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-N-butylbenzamide

[1]

Executive Summary

2-Bromo-N-butylbenzamide (CAS: 349403-39-0) is a bifunctional building block characterized by an electrophilic aryl bromide moiety ortho to a nucleophilic amide group.[1] This "pre-organized" structure makes it a privileged substrate for transition-metal-catalyzed intramolecular cyclization reactions.[1] It is widely employed in the synthesis of phenanthridinones , quinazolinones , and isoindolinones —scaffolds frequently observed in alkaloids and pharmaceutical agents (e.g., PARP inhibitors).

Physicochemical Datasheet

| Property | Value / Description |

| IUPAC Name | 2-bromo-N-butylbenzamide |

| CAS Number | 349403-39-0 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Appearance | Off-white solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| LogP (Predicted) | ~2.9 - 3.1 |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |

| Rotatable Bonds | 4 (Butyl chain + Amide C-N) |

Synthetic Methodologies

Protocol A: Standard Schotten-Baumann Synthesis

This is the most robust method for gram-scale preparation, utilizing the high reactivity of acid chlorides.[1]

Reagents: 2-Bromobenzoyl chloride, n-butylamine, Triethylamine (Et₃N), Dichloromethane (DCM).

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 2-bromobenzoyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0 °C under N₂ atmosphere.[1]

-

Addition: Add triethylamine (1.5 equiv) followed by the dropwise addition of n-butylamine (1.1 equiv). Note: The reaction is exothermic; control addition rate to maintain temp < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the acid chloride.[1]

-

Workup: Quench with 1N HCl (to remove unreacted amine). Wash the organic layer with sat.[1] NaHCO₃ (to remove acid byproducts) and brine.[1]

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or purify via flash column chromatography (SiO₂).

Protocol B: Palladium-Catalyzed Intramolecular Cyclization

This protocol demonstrates the compound's utility in synthesizing phenanthridinones via intramolecular C–H arylation.[1]

Reagents: 2-Bromo-N-butylbenzamide, Pd(OAc)₂, PPh₃, Cs₂CO₃, Toluene.[1]

Workflow:

-

Catalyst Loading: In a glovebox, combine the amide (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv) in a pressure vial.

-

Solvent: Add anhydrous Toluene (0.1 M). Seal the vial.

-

Heating: Heat to 110 °C for 12–18 hours. The mechanism proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by CMD (Concerted Metalation-Deprotonation) at the ortho-position of the N-butyl ring (if functionalized) or N-arylation if coupling with an external aryl halide.[1]

Mechanistic Visualization

The following diagrams illustrate the synthesis and the downstream catalytic utility of the scaffold.

Figure 1: Synthesis and Catalytic Utility[1]

Caption: Workflow from synthesis of the core scaffold to its divergence into complex heterocyclic pharmacophores.

Figure 2: Palladium Catalytic Cycle (General Mechanism)

Caption: Simplified catalytic cycle showing the oxidative addition of the C-Br bond, a critical step for downstream cyclization.[1]

Analytical Characterization

To validate the identity of 2-bromo-N-butylbenzamide, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, CDCl₃)

-

Aromatic Region (4H):

-

Amide Proton:

-

δ 6.00–6.50 (br s, 1H): N-H. Broadening varies with concentration and solvent.[1]

-

-

Alkyl Chain:

Mass Spectrometry (LC-MS/GC-MS)

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The precursor (2-bromobenzoyl chloride) is corrosive and lachrymatory.[1]

-

Storage: Store in a cool, dry place. While amides are generally stable, protection from light is recommended to prevent slow debromination over extended periods.[1]

-

Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not allow entry into drains due to potential aquatic toxicity of halogenated aromatics.[1]

References

-

PubChem. (n.d.).[1][2] 2-Bromo-N-butylbenzamide (Compound).[1][3][4][5][6][7] National Library of Medicine.[1] Retrieved February 8, 2026, from [Link]

-

Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters, 1(1), 35–37. [Link]

-

Correa, A., & Martin, R. (2008). Palladium-Catalyzed Intramolecular Acylation of Aryl Bromides with Aldehydes: A Direct Access to Isoindolinones. Journal of the American Chemical Society.[1] (Contextual grounding for Pd-catalyzed cyclization of o-bromo benzamides).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoyl bromide, 2-bromo- | 79985-00-5 [chemicalbook.com]

- 4. Bretazenil | 84379-13-5 [chemicalbook.com]

- 5. 2-Bromobenzoyl chloride | 7154-66-7 [chemicalbook.com]

- 6. N-Butyl 2-bromobenzamide | CAS 349403-39-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-Bromo-N-butylbenzamide | 349403-39-0 [chemicalbook.com]

2-bromo-N-butylbenzamide physical properties

An In-depth Technical Guide to the Physical Properties of 2-bromo-N-butylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 2-bromo-N-butylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental methodologies, offers predictive insights based on analogous structures, and establishes a framework for the empirical validation of this compound's physicochemical profile. While direct, comprehensive experimental data for this specific molecule is sparse in peer-reviewed literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust and scientifically grounded characterization.

Introduction and Molecular Overview

2-bromo-N-butylbenzamide belongs to the class of N-alkylated benzamides, a chemical scaffold of significant interest in medicinal chemistry and materials science. The molecule incorporates a benzene ring substituted with both a bromine atom and an N-butylamido group at the ortho position. This specific arrangement of functional groups—a halogen, an aromatic ring, and a secondary amide with a flexible alkyl chain—is predicted to confer distinct properties related to lipophilicity, hydrogen bonding capability, and steric hindrance, all of which are critical parameters in drug design and molecular interaction studies.

A precise understanding of its physical properties is paramount for its application, governing everything from solubility in biological and synthetic media to its crystalline packing and reactivity.

Molecular Structure and Key Identifiers:

-

Systematic Name: 2-bromo-N-butylbenzamide

-

Molecular Formula: C₁₁H₁₄BrNO

-

Molecular Weight: 256.14 g/mol

-

CAS Number: While a specific CAS number is not prominently indexed, related structures are well-documented.

Core Physicochemical Properties: A Predictive Summary

The following table summarizes the predicted and calculated physical properties of 2-bromo-N-butylbenzamide. These values are extrapolated from data on analogous compounds, including N-butylbenzamide, 2-bromobenzamide, and other N-alkylated bromobenzamides.[1][2][3][4]

| Property | Predicted Value / Characteristic | Rationale / Analog Data Source |

| Physical Form | White to off-white crystalline solid | Based on analogs like 2-bromobenzamide and N-(tert-butyl)benzamide which are solids at room temperature.[2][5] |

| Melting Point | Estimated 60-100 °C | N-butylbenzamide melts at 41-42 °C.[1] The addition of the heavier bromine atom and increased intermolecular forces are expected to raise the melting point significantly. |

| Boiling Point | > 300 °C (at atm. pressure) | Predicted boiling point for 2-bromo-N-(tert-butyl)benzamide is 342.2 °C.[6] The n-butyl isomer is expected to have a similar, high boiling point. |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate. Poorly soluble in water. | General solubility profile for moderately polar organic amides. Experimental protocols for related syntheses utilize organic solvents for extraction and purification.[5] |

| Density | ~1.3 g/cm³ | The predicted density for the related 2-bromo-N-(tert-butyl)benzamide is 1.309 g/cm³.[6] |

| pKa | Amide N-H: ~17-18 | The amide proton is generally non-acidic. This value is typical for secondary amides. |

| LogP (Octanol/Water) | Estimated 3.0 - 3.5 | The XLogP3 for the smaller 2-bromo-N-(tert-butyl)benzamide is 3.55.[6] The n-butyl isomer is expected to have comparable lipophilicity. |

Spectroscopic Characterization Profile

Spectroscopy provides an unambiguous fingerprint for molecular structure confirmation. Based on the known effects of the constituent functional groups, the following spectral characteristics are predicted for 2-bromo-N-butylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the butyl chain, the amide proton, and the aromatic protons.

-

Aromatic Region (4H): Four protons on the benzene ring are expected to appear as a complex series of multiplets between δ 7.2-7.8 ppm . The electron-withdrawing effects of the bromine atom and the amide group, combined with their ortho-relationship, break the ring's symmetry, leading to complex splitting patterns.

-

Amide Proton (1H, -NH-): A broad singlet is anticipated between δ 6.0-8.0 ppm . Its chemical shift and sharpness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Butyl Chain Protons (9H):

-

-CH₂-NH- (2H): A triplet around δ 3.3-3.5 ppm , coupled to the adjacent CH₂ group.

-

-CH₂-CH₂NH- (2H): A multiplet (sextet) around δ 1.5-1.7 ppm .

-

-CH₂-CH₃ (2H): A multiplet (sextet) around δ 1.3-1.5 ppm .

-

-CH₃ (3H): A triplet around δ 0.9 ppm , the most upfield signal.

-

-

-

¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments.

-

Carbonyl Carbon (1C, C=O): A signal in the range of δ 166-168 ppm .

-

Aromatic Carbons (6C): Six distinct signals between δ 120-140 ppm . The carbon directly attached to the bromine (C-Br) will be shifted relative to the others.

-

Butyl Carbons (4C): Four signals in the aliphatic region: ~δ 40 ppm (-CH₂NH-), ~δ 31 ppm (-CH₂CH₂NH-), ~δ 20 ppm (-CH₂CH₃), and ~δ 14 ppm (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The spectrum is dominated by vibrations from the secondary amide group.

-

N-H Stretch: A sharp, prominent peak is expected around 3300 cm⁻¹ . This is characteristic of the stretching vibration of the N-H bond in a secondary amide.[5]

-

C-H Stretches: Aliphatic C-H stretching from the butyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

Amide I Band (C=O Stretch): A very strong, sharp absorption band between 1640-1660 cm⁻¹ . This is one of the most characteristic peaks in the spectrum and is indicative of the carbonyl group in the amide.[5]

-

Amide II Band (N-H Bend): A strong band located near 1550 cm⁻¹ , resulting from a combination of N-H bending and C-N stretching.[5]

-

C-Br Stretch: This vibration appears in the fingerprint region (500-700 cm⁻¹ ) and can be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (~1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br ). The peaks would be observed at m/z = 255 and m/z = 257 .

-

Key Fragments: Common fragmentation pathways would include the loss of the butyl group, cleavage of the amide bond (alpha-cleavage), and loss of the bromine atom. A prominent peak at m/z = 183/185 corresponding to the bromobenzoyl cation [BrC₆H₄CO]⁺ would be highly indicative.

Experimental Determination of Physical Properties: Protocols and Rationale

To move from prediction to empirical data, a rigorous experimental workflow is required. Each protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Sources

- 1. N-butylbenzamide | 2782-40-3 [chemicalbook.com]

- 2. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-N-ethylbenzamide | C9H10BrNO | CID 3450992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

Structural Dynamics and Synthetic Utility of 2-Bromo-N-butylbenzamide: A Technical Monograph

Topic: Structural Dynamics and Synthetic Utility of 2-Bromo-N-butylbenzamide Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

2-Bromo-N-butylbenzamide (CAS: 349403-39-0) represents a critical intermediate in the synthesis of isoquinolin-1(2H)-ones and fused heterocyclic scaffolds.[1][2][3] Characterized by a sterically congested ortho-bromo substituent, this molecule serves as a model substrate for investigating the interplay between amide resonance and steric inhibition of resonance. This guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic protocol, and its application in palladium-catalyzed intramolecular cyclization.

Molecular Architecture and Electronic Properties[4]

The reactivity of 2-bromo-N-butylbenzamide is defined by the tension between the planar requirement of the amide bond and the steric bulk of the ortho-bromine atom.

-

Steric Twist: The Van der Waals radius of bromine (1.85 Å) creates significant repulsion with the amide carbonyl oxygen or the N-butyl group, forcing the amide group out of coplanarity with the phenyl ring. This "twist" increases the energy barrier for rotation (atropisomerism potential) and enhances the lability of the C-Br bond for oxidative addition.

-

Electronic Deactivation: The electron-withdrawing nature of the amide carbonyl typically deactivates the ring toward electrophilic aromatic substitution, but the bromine atom provides a specific handle for nucleophilic attacks or metal insertion.

Visualization: Structural Connectivity and Steric Zones

The following diagram illustrates the connectivity and the critical "Steric Clash Zone" that dictates the molecule's conformational preference.

Figure 1: Structural connectivity highlighting the ortho-bromo steric zone (Red) which influences the amide planarity.

Experimental Protocol: Robust Synthesis

Objective: Synthesis of 2-bromo-N-butylbenzamide via Schotten-Baumann acylation. Scale: 10 mmol baseline (scalable to 100 mmol).

Materials

-

Substrate: 2-Bromobenzoyl chloride (MW: 219.46 g/mol )

-

Nucleophile: n-Butylamine (MW: 73.14 g/mol )

-

Base: Triethylamine (Et₃N) or aqueous NaOH (10%)

-

Solvent: Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Methodology

-

Preparation (0 min):

-

Charge a 100 mL round-bottom flask with n-Butylamine (1.1 equiv, 11 mmol) and Triethylamine (1.2 equiv, 12 mmol) in DCM (30 mL).

-

Cool the mixture to 0°C using an ice/water bath. Causality: Low temperature prevents double acylation and controls the exothermic nature of acid chloride addition.

-

-

Addition (15-30 min):

-

Dissolve 2-Bromobenzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL).

-

Add this solution dropwise to the amine mixture over 20 minutes.

-

Observation: White precipitate (Et₃N·HCl) will form immediately.

-

-

Reaction & Monitoring (2-4 hours):

-

Allow the mixture to warm to room temperature (25°C).

-

Validation Point (TLC): Spot reaction mixture vs. starting acid chloride (if stable) or amine. Eluent: Hexanes/Ethyl Acetate (3:1). Product should appear as a UV-active spot (Rf ~0.4-0.5).

-

-

Workup (Self-Validating Purification):

-

Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and Et₃N.

-

Base Wash: Wash with sat. NaHCO₃ (2 x 20 mL). Purpose: Removes unhydrolyzed 2-bromobenzoic acid.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Result:

-

Yield: Typically 85-95%.

-

Appearance: White to off-white solid.

-

Characterization Data

The following spectroscopic data serves as a reference for product verification.

Table 1: Predicted & Representative NMR Data (CDCl₃, 400 MHz)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H | 7.58 - 7.62 | Doublet (d) | 1H | Ar-H (C3, ortho to Br) |

| 1H | 7.50 - 7.55 | Multiplet (m) | 1H | Ar-H (C6, ortho to C=O) |

| 1H | 7.32 - 7.40 | Multiplet (m) | 2H | Ar-H (C4, C5) |

| 1H | 6.00 - 6.20 | Broad Singlet | 1H | NH (Amide) |

| 1H | 3.42 - 3.48 | Quartet (q) | 2H | N-CH₂ -CH₂ |

| 1H | 1.55 - 1.65 | Quintet (m) | 2H | N-CH₂-CH₂ -CH₂ |

| 1H | 1.35 - 1.45 | Sextet (m) | 2H | -CH₂-CH₂ -CH₃ |

| 1H | 0.95 | Triplet (t) | 3H | Terminal CH₃ |

Note: The broad NH signal may shift depending on concentration and water content.

Downstream Application: Intramolecular Heck Cyclization

The primary utility of 2-bromo-N-butylbenzamide lies in its ability to undergo palladium-catalyzed intramolecular cyclization to form isoquinolinone derivatives. This requires a "Heck-type" precursor, typically achieved by N-alkylation with an alkene (e.g., allyl bromide) followed by cyclization.

Reaction Pathway Mechanism

The following diagram details the transformation from the benzamide to the isoquinolinone scaffold, highlighting the critical Pd(0)/Pd(II) catalytic cycle.

Figure 2: Workflow for converting the benzamide core into a fused heterocyclic scaffold via N-allylation and Intramolecular Heck Reaction.

Key Mechanistic Insight: The ortho-bromo position is essential. Without it, the oxidative addition step (Ar-Br → Ar-Pd-Br) cannot occur. The N-butyl group acts as a spectator in the cyclization but influences solubility and lipophilicity of the final pharmacophore.

References

-

Synthesis of N-alkylbenzamides: Title: Synthesis of N-alkylbenzamides via green oxidation methods. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

-

Intramolecular Heck Reaction Protocols: Title: Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Source: Indian Journal of Heterocyclic Chemistry / Connect Journals. URL:[Link]

-

Mechanistic Grounding (Heck Reaction): Title: The Intramolecular Heck Reaction (Organic Reactions Chapters).[4][5] Source: Organic Reactions (Wiley). URL:[Link]

Sources

- 1. List of SDS files Grouped by CAS numbers - Page 2180 (349097-68-3 to 350493-08-2) [chemblink.com]

- 2. lookchem.com [lookchem.com]

- 3. 1208915-23-4|2-Bromo-N-(3-isobutoxypropyl)benzamide|BLD Pharm [bldpharm.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Synthesis of 2-bromo-N-butylbenzamide

Introduction: The Significance of N-Substituted Benzamides in Modern Drug Discovery

N-substituted benzamides are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1] Their prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capabilities, which allows for precise molecular recognition at biological targets. The 2-bromo-N-butylbenzamide scaffold, in particular, serves as a valuable intermediate in the synthesis of more complex molecules. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the N-butyl group can influence solubility and membrane permeability, critical parameters in drug design.[2][3] This guide offers a comprehensive, scientifically grounded overview of a robust and reliable method for the synthesis of 2-bromo-N-butylbenzamide, intended for researchers and professionals in drug development and organic synthesis.

Strategic Overview: A Two-Step Approach to Amide Bond Formation

The synthesis of 2-bromo-N-butylbenzamide is most efficiently and reliably achieved through a two-step process commencing from 2-bromobenzoic acid. This strategy is predicated on the activation of the carboxylic acid to a more reactive intermediate, the acyl chloride, which subsequently undergoes nucleophilic attack by n-butylamine.

The core logic behind this approach is as follows:

-

Activation of the Carboxylic Acid: Carboxylic acids are generally not electrophilic enough to react directly with amines under mild conditions. An initial acid-base reaction typically occurs, forming an unreactive ammonium carboxylate salt.[4] To circumvent this, the hydroxyl group of the carboxylic acid is converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting 2-bromobenzoic acid into the highly reactive 2-bromobenzoyl chloride.[5][6][7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the reaction equilibrium towards the product.

-

Nucleophilic Acyl Substitution: The resulting 2-bromobenzoyl chloride possesses a highly electrophilic carbonyl carbon, primed for nucleophilic attack. The primary amine, n-butylamine, acts as the nucleophile, readily attacking the carbonyl carbon to form a tetrahedral intermediate.[8] The subsequent collapse of this intermediate and elimination of the chloride leaving group yields the stable amide bond, forming 2-bromo-N-butylbenzamide.[9][10] A base, such as triethylamine or an excess of n-butylamine, is typically added to neutralize the HCl generated during the reaction.[5][11]

This two-step sequence is a classic and field-proven method that offers high yields and a relatively clean reaction profile, making it amenable to both small-scale research and larger-scale production.

Visualizing the Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process, from starting material activation to the final amide product.

Caption: A high-level overview of the synthesis workflow.

Detailed Experimental Protocols

Safety Precautions: This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Thionyl chloride reacts violently with water and is toxic if inhaled.[12][13][14][15] n-Butylamine is a flammable and corrosive liquid.

Part 1: Synthesis of 2-Bromobenzoyl Chloride

This protocol details the conversion of 2-bromobenzoic acid to its corresponding acyl chloride using thionyl chloride.[6]

Materials & Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 10.0 g (49.7 mmol) | 1.0 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 8.7 mL (119.3 mmol) | 2.4 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Dry Round-Bottom Flask (250 mL) | - | - | 1 | - |

| Reflux Condenser | - | - | 1 | - |

| Magnetic Stirrer & Stir Bar | - | - | 1 | - |

| Heating Mantle | - | - | 1 | - |

| Gas Trap (NaOH solution) | - | - | 1 | - |

Procedure:

-

Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the evolving HCl and SO₂ gases.

-

Reagent Addition: To the flask, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and anhydrous toluene (50 mL).

-

Initiation of Reaction: Slowly add thionyl chloride (8.7 mL, 119.3 mmol) to the stirred suspension at room temperature. The addition should be performed carefully, as the reaction can be exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude 2-bromobenzoyl chloride, a colorless to light yellow liquid, can be used directly in the next step without further purification.[16]

Part 2: Synthesis of 2-bromo-N-butylbenzamide

This protocol outlines the reaction of 2-bromobenzoyl chloride with n-butylamine to form the final amide product.[5][11]

Materials & Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| Crude 2-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | ~49.7 mmol (from Part 1) | 1.0 |

| n-Butylamine | C₄H₁₁N | 73.14 | 5.2 mL (52.2 mmol) | 1.05 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 7.6 mL (54.7 mmol) | 1.1 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M HCl (aq) | HCl | 36.46 | As needed | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl (aq)) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the crude 2-bromobenzoyl chloride in anhydrous dichloromethane (50 mL). Cool the solution in an ice bath to 0°C.

-

Amine Addition: In a separate beaker, prepare a solution of n-butylamine (5.2 mL, 52.2 mmol) and triethylamine (7.6 mL, 54.7 mmol) in anhydrous dichloromethane (50 mL).

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification by Recrystallization

The crude 2-bromo-N-butylbenzamide is purified by recrystallization to obtain a high-purity solid product.[17][18]

Procedure:

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again.

-

Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.[18]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism: Formation of 2-Bromobenzoyl Chloride

The reaction of 2-bromobenzoic acid with thionyl chloride is a classic nucleophilic acyl substitution.

Caption: Mechanism of acyl chloride formation.

-

The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, and the protonated intermediate is deprotonated.

-

The resulting acyl chlorosulfite is then attacked by the chloride ion in an Sₙi (internal nucleophilic substitution) or intermolecular fashion.

-

This leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.[7]

Mechanism: Amide Formation

The reaction between 2-bromobenzoyl chloride and n-butylamine is a nucleophilic addition-elimination reaction.

Caption: Mechanism of nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[8]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (triethylamine or another molecule of n-butylamine) to give the final, neutral amide product and triethylammonium chloride.

Product Characterization

The identity and purity of the synthesized 2-bromo-N-butylbenzamide should be confirmed through various analytical techniques.

Expected Analytical Data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm.

-

N-H proton: A broad singlet around δ 6.0-6.5 ppm.

-

-CH₂- group adjacent to N: A triplet around δ 3.4 ppm.

-

-CH₂- groups of the butyl chain: Multiplets between δ 1.4-1.7 ppm.

-

-CH₃ group of the butyl chain: A triplet around δ 0.9 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl carbon (C=O): A signal around δ 167 ppm.

-

Aromatic carbons: Signals in the range of δ 120-140 ppm.

-

Aliphatic carbons of the butyl chain: Signals in the range of δ 13-40 ppm.

-

-

FT-IR (KBr):

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks around 2800-3100 cm⁻¹.

-

C=O stretch (Amide I band): A strong, sharp peak around 1640 cm⁻¹.[19]

-

N-H bend (Amide II band): A peak around 1540 cm⁻¹.

-

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Part 1 (Acyl Chloride Formation) | Incomplete reaction due to insufficient heating or reaction time. Hydrolysis of thionyl chloride or acyl chloride due to moisture. | Ensure the reaction goes to completion by checking for the cessation of gas evolution. Use thoroughly dried glassware and anhydrous solvents. It is crucial to prevent moisture from entering the reaction.[14] |

| Low yield in Part 2 (Amide Formation) | Incomplete reaction. Loss of product during aqueous work-up. Hydrolysis of the acyl chloride before reacting with the amine. | Ensure the reaction is stirred for an adequate amount of time. Perform extractions carefully to avoid emulsions. Ensure the acyl chloride solution is kept anhydrous and cold before the addition of the amine. |

| Product is an oil or fails to crystallize | Presence of impurities. Incorrect solvent system for recrystallization. | Purify the crude product by column chromatography before recrystallization. Experiment with different solvent systems (e.g., ethyl acetate/hexanes). |

| Presence of starting 2-bromobenzoic acid in final product | Incomplete conversion to the acyl chloride in Part 1. | Increase the amount of thionyl chloride and/or the reflux time in Part 1. The unreacted acid can be removed by including an additional wash with a dilute base (e.g., 5% NaOH) during the work-up of Part 2, followed by a water wash. |

Conclusion

The synthesis of 2-bromo-N-butylbenzamide via the activation of 2-bromobenzoic acid with thionyl chloride followed by amidation with n-butylamine is a robust, high-yielding, and reliable method. By understanding the underlying chemical principles, adhering to the detailed protocols, and being aware of potential pitfalls, researchers can confidently and efficiently produce this valuable synthetic intermediate. The self-validating nature of the described protocols, combined with thorough analytical characterization, ensures the integrity of the final product, paving the way for its successful application in further drug development and chemical synthesis endeavors.

References

-

PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

- Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

Science Alert. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-N,N-diethylbenzamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

ResearchGate. (2017). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Medicinal Chemistry. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr. Retrieved from [Link]

-

Loba Chemie. (2023). THIONYL CHLORIDE AR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-N,N-diethylbenzamide [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

- 15. lobachemie.com [lobachemie.com]

- 16. 2-Bromobenzoyl Chloride | 7154-66-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

Technical Guide: Mechanism of Action & Synthetic Utility of 2-Bromo-N-Butylbenzamide

Executive Summary

2-Bromo-N-butylbenzamide (CAS: 4001-73-4 / derivatives) is a critical halogenated benzamide scaffold used primarily as a precursor in the synthesis of isoindolin-1-ones (isoindolinones). While often confused with the precursors for 3-n-butylphthalide (NBP, a stroke therapeutic), this molecule specifically serves as the substrate for intramolecular N-arylation .

The "Mechanism of Action" for this molecule is dual-faceted:

-

Chemical MoA: It functions as an electrophilic substrate in transition-metal-catalyzed (Pd, Cu, Co) cross-coupling reactions to form the pharmacologically privileged lactam core (2-butylisoindolin-1-one).

-

Pharmacological MoA (of the Product): The resulting N-substituted isoindolinone scaffold exhibits bioactivity distinct from phthalides, acting as a modulator in inflammatory pathways (COX/LOX inhibition) and showing potential as a neuroprotective agent via p38 MAPK inhibition.

This guide details the mechanistic transformation of 2-bromo-N-butylbenzamide and the functional utility of its cyclized derivatives.

Part 1: Chemical Mechanism of Action (Intramolecular Cyclization)

The primary utility of 2-bromo-N-butylbenzamide lies in its ability to undergo intramolecular C–N bond formation . This reaction transforms the acyclic amide into a bicyclic nitrogen heterocycle.

The Catalytic Cycle (Pd/Cu-Catalyzed N-Arylation)

The transformation is typically driven by a Buchwald-Hartwig type amidation or a Copper-catalyzed Ullmann condensation. The presence of the ortho-bromo substituent provides the necessary oxidative addition site.

-

Step 1: Oxidative Addition. The transition metal (

) inserts into the C–Br bond of the 2-bromo-N-butylbenzamide, forming a stable organometallic intermediate ( -

Step 2: Ligand Exchange/Deprotonation. A base (e.g.,

, -

Step 3: Reductive Elimination. The metal center facilitates the coupling of the Nitrogen and the Aryl carbon, expelling the catalyst and closing the ring to form 2-butylisoindolin-1-one .

Quantitative Comparison of Catalytic Systems

The efficiency of this mechanism depends heavily on the catalyst system.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Note |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | >90% | High turnover; favors reductive elimination via wide bite angle. |

| CuI | DMEDA | K₃PO₄ | Dioxane | 110 | 75-85% | Slower kinetics; requires diamine ligand to stabilize Cu(I) intermediate. |

| Co(dppe)Cl₂ | dppe | Na₂CO₃ | DMF | 130 | 60-75% | Radical pathway involvement; cost-effective but lower yield. |

Part 2: Pharmacological Mechanism (The Isoindolinone Scaffold)

Once cyclized, the 2-butylisoindolin-1-one core exhibits specific biological activities. Unlike its oxygen-analog (the lactone NBP), the nitrogen-containing lactam offers enhanced metabolic stability against hydrolysis.

Target Pathways

Research into N-substituted isoindolinones derived from this precursor highlights two primary mechanisms:

-

Anti-Inflammatory (COX/LOX Modulation): The isoindolinone core mimics the structure of certain NSAIDs. It can dock into the hydrophobic channel of Cyclooxygenase-2 (COX-2), reducing the synthesis of pro-inflammatory prostaglandins. The N-butyl chain enhances lipophilicity, improving blood-brain barrier (BBB) penetration for central neuroinflammation targets.

-

Neuroprotection (p38 MAPK Inhibition): Derivatives of 2-bromo-N-butylbenzamide (post-cyclization) have been identified as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. By blocking p38 phosphorylation, these compounds prevent the downstream activation of NF-κB, thereby reducing neuronal apoptosis during ischemic stress.

Structure-Activity Relationship (SAR)

-

N-Butyl Group: Critical for hydrophobic interaction within the binding pocket. Shortening to methyl reduces potency; lengthening to octyl reduces solubility.

-

Lactam Carbonyl: Essential for hydrogen bonding with receptor active site residues (e.g., Ser/Tyr).

-

Aryl Ring: Substitution at the 5- or 6-position (derived from the original benzamide ring) can fine-tune potency.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-N-Butylbenzamide

A self-validating protocol for generating the high-purity precursor.

Reagents:

-

2-Bromobenzoyl chloride (1.0 eq)

-

n-Butylamine (1.2 eq)[1]

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Purge a round-bottom flask with

. Dissolve n-butylamine (10 mmol) and Et₃N (15 mmol) in DCM (20 mL). Cool to 0°C. -

Addition: Add 2-bromobenzoyl chloride (10 mmol) dropwise over 15 minutes. Control Point: Maintain temp <5°C to prevent bis-acylation.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting acid chloride spot (

) should disappear. -

Workup: Wash with 1M HCl (2x), sat.

(2x), and brine. Dry over -

Purification: Recrystallize from hexane/ethanol.

-

Expected Yield: 85-92%

-

Validation: ¹H NMR (CDCl₃) should show a triplet at

ppm (terminal methyl) and a broad singlet at

-

Protocol B: Intramolecular Cyclization to 2-Butylisoindolin-1-one

The activation of the "Chemical Mechanism."

Reagents:

-

2-Bromo-N-butylbenzamide (1.0 eq)

-

CuI (10 mol%)

-

L-Proline (20 mol%)

- (2.0 eq)

-

DMSO (dry)

Procedure:

-

Charging: In a glovebox or under Argon, combine the benzamide, CuI, L-Proline, and base in a pressure tube.

-

Solvation: Add DMSO (0.2 M concentration relative to substrate).

-

Heating: Seal and heat to 110°C for 12–16 hours.

-

Extraction: Cool, dilute with water, and extract with Ethyl Acetate.

-

Validation: The disappearance of the N-H signal in NMR and the shift of the carbonyl stretch in IR (from

amide to

Part 4: Visualization of Mechanisms

Diagram 1: Chemical Transformation Pathway

This diagram illustrates the transition from the acyclic precursor to the active pharmacophore via Metal-Catalyzed Cross-Coupling.

Caption: The Buchwald-Hartwig/Ullmann type cyclization pathway converting the 2-bromo precursor into the isoindolinone scaffold.

Diagram 2: Pharmacological Interaction (Isoindolinone Scaffold)

This diagram details the downstream effects of the cyclized product on cellular inflammation and survival.

Caption: Putative pharmacological targets of the N-butylisoindolinone scaffold derived from the title precursor.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. Retrieved from

-

National Institutes of Health (NIH). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. PMC. Retrieved from

-

MDPI. (2025). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules. Retrieved from

-

PubChem. (2025).[1][2] 2-Bromo-N-butylbenzamide Compound Summary. National Library of Medicine. Retrieved from

- ScienceDirect. (2015). Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Isoindolinone activity vs NBP).

Sources

An In-depth Technical Guide to 2-bromo-N-butylbenzamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-bromo-N-butylbenzamide, a compound of interest in the landscape of chemical synthesis and drug discovery. While specific literature on this exact molecule is not abundant, this document extrapolates from the well-established chemistry of N-alkylbenzamides and brominated aromatic compounds to present a scientifically grounded resource for researchers, scientists, and professionals in drug development. We will delve into its presumptive synthesis, logical reaction pathways, potential biological significance, and the analytical techniques essential for its characterization.

Introduction to the Benzamide Scaffold and the Role of Bromine Substitution

Benzamides are a cornerstone in medicinal chemistry, with their derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The amide linkage provides a stable, planar structure capable of participating in hydrogen bonding, a key interaction in many biological systems.

The introduction of a bromine atom onto the phenyl ring, as in 2-bromo-N-butylbenzamide, significantly influences the molecule's physicochemical properties. The bromine atom is an electron-withdrawing group, which can impact the reactivity of the aromatic ring and the acidity of the amide proton.[3] Furthermore, the lipophilicity conferred by both the bromine atom and the N-butyl group can enhance membrane permeability, a critical factor in drug design.

Postulated Discovery and Historical Context

A specific, documented discovery of 2-bromo-N-butylbenzamide is not readily found in the historical scientific literature. Its existence is more likely the result of systematic synthetic explorations of benzamide derivatives rather than a singular discovery event. The history of this compound is therefore intertwined with the broader development of amide synthesis and the strategic use of halogenation in creating new chemical entities.

The foundational Schotten-Baumann reaction, dating back to the late 19th century, provided the first robust method for synthesizing amides from acid chlorides and amines, a method that remains highly relevant for the synthesis of 2-bromo-N-butylbenzamide.[4] The exploration of brominated organic compounds as potential therapeutic agents gained significant traction in the 20th century, driven by the discovery of their utility in enhancing the biological activity and pharmacokinetic profiles of parent molecules.

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to 2-bromo-N-butylbenzamide is the nucleophilic acyl substitution of 2-bromobenzoyl chloride with n-butylamine.[4] This reaction proceeds through a well-understood addition-elimination mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of 2-bromo-N-butylbenzamide.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 2-bromo-N-butylbenzamide.

Materials:

-

2-Bromobenzoyl chloride

-

n-Butylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butylamine (2.2 eq) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-N-butylbenzamide.

Physicochemical Properties and Characterization

The structural features of 2-bromo-N-butylbenzamide suggest specific physicochemical properties that are important for its handling and potential applications.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₄BrNO | Based on atomic composition. |

| Molecular Weight | ~256.14 g/mol | Sum of atomic weights. |

| Appearance | White to off-white solid | Typical for many benzamide derivatives. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in water. | The nonpolar aromatic ring and butyl chain dominate over the polar amide group. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Amide functionality often leads to crystalline solids. |

Analytical Characterization

To ensure the identity and purity of synthesized 2-bromo-N-butylbenzamide, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the N-H proton, and the protons of the butyl chain.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can confirm its structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]

Caption: Workflow for the characterization of 2-bromo-N-butylbenzamide.

Potential Applications in Drug Development and Research

While specific biological activities for 2-bromo-N-butylbenzamide are not extensively reported, the broader class of N-alkylbenzamides has shown promise in various therapeutic areas.[2] The presence of the bromo-substituent can be leveraged for further synthetic modifications, such as cross-coupling reactions, to generate diverse chemical libraries for screening.

Potential areas of investigation for 2-bromo-N-butylbenzamide and its derivatives include:

-

Antimicrobial Agents: Many benzamide derivatives exhibit antibacterial and antifungal properties.[6]

-

Anticancer Agents: N-substituted benzamides have been investigated as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs).[7][8]

-

Central Nervous System (CNS) Agents: The lipophilicity of the molecule may allow it to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.

-

Agrochemicals: The benzamide scaffold is present in some commercial pesticides.[9]

Conclusion and Future Directions

2-bromo-N-butylbenzamide represents a synthetically accessible molecule with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The straightforward synthesis allows for the generation of this compound as a building block for more complex molecules. Future research should focus on the thorough biological evaluation of 2-bromo-N-butylbenzamide and its derivatives to uncover any novel pharmacological activities. The strategic placement of the bromine atom offers a handle for further chemical diversification, opening up avenues for the discovery of new lead compounds in drug development.

References

-

Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

PubMed. (2009). Synthesis of N-alkyl-beta-D-glucosylamines and Their Antimicrobial Activity Against Fusarium Proliferatum, Salmonella Typhimurium, and Listeria Innocua. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. Retrieved from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Retrieved from [Link]

-

YouTube. (2020). Benzamide - Organic synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N-Butylbenzamide. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

-

PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of benzamide metal complexes. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

-

PubMed. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

SlideShare. (n.d.). Benzamide. Retrieved from [Link]

-

SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

-

PubMed. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Retrieved from [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

PubChem. (n.d.). N-t-Butylbenzamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

2-bromo-N-butylbenzamide starting material for synthesis

Executive Summary

2-Bromo-N-butylbenzamide represents a quintessential "linchpin" scaffold in modern organic synthesis. While structurally simple, its dual functionality—an electrophilic aryl bromide ortho to a directing amide group—makes it a high-value starting material for divergent synthesis. It serves as a primary precursor for isoindolinones (a pharmacophore found in antipsychotics and anti-inflammatory agents), sultams , and complex polycyclic aromatics via palladium-catalyzed annulation.

This guide moves beyond basic preparation, detailing the rigorous synthesis of the starting material and its subsequent application in high-value catalytic transformations.

Part 1: Robust Synthesis of the Core Scaffold

The synthesis of 2-bromo-N-butylbenzamide is best achieved via a modified Schotten-Baumann acylation. While conceptually trivial, process consistency requires strict control over exotherms to prevent the formation of symmetrical anhydride byproducts or hydrolysis of the acid chloride.

Protocol 1.0: Nucleophilic Acyl Substitution

Reaction Scale: 50 mmol (approx. 10 g output)

Reagents:

-

2-Bromobenzoyl chloride (1.0 equiv)

-

n-Butylamine (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with N₂.

-

Solvation: Charge the RBF with n-butylamine (1.1 equiv) and Et₃N (1.2 equiv) in DCM (0.5 M concentration relative to amine). Cool to 0 °C in an ice/water bath.

-

Controlled Addition: Dissolve 2-bromobenzoyl chloride in minimal DCM. Add this solution dropwise via the addition funnel over 30 minutes.

-

Critical Parameter: Maintain internal temperature < 5 °C. Rapid addition generates HCl faster than the base can scavenge, leading to amine hydrochloride precipitation that can occlude stirring.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes). The limiting reagent (acid chloride) should be consumed.

-

Workup:

-

Quench with 1M HCl (removes unreacted amine).

-

Wash organic layer with Sat. NaHCO₃ (removes unreacted acid).

-

Wash with Brine, dry over MgSO₄, and concentrate 2-bromo-N-butylbenzamide.

-

-

Purification: Recrystallize from Hexanes/EtOAc if solid (MP: ~42°C) or purify via silica flash chromatography if oil/semi-solid.

Data Summary: Physical & Chemical Profile[1][2][3][4][5][6]

| Property | Value | Notes |

| Molecular Weight | 256.14 g/mol | |

| Appearance | White solid / Viscous oil | Low melting point (approx 41-42°C) makes handling sensitive to ambient temp. |

| Rf Value | ~0.45 | 30% EtOAc in Hexanes |

| Storage | Ambient, Desiccated | Stable indefinitely; not moisture sensitive after isolation. |

Part 2: The Ortho-Bromo Handle (Cross-Coupling & Cyclization)

The true value of 2-bromo-N-butylbenzamide lies in the ortho-bromide. This position is sterically encumbered but electronically primed for oxidative addition by low-valent metal catalysts (Pd⁰, Ni⁰).

Divergent Reactivity Pathways

The following diagram illustrates the three primary fates of this starting material in a drug discovery context:

Figure 1: Divergent synthesis pathways. The red path (Annulation) represents the highest complexity-generating transformation.

Part 3: Deep Dive – Synthesis of Isoindolinones

The conversion of 2-bromo-N-butylbenzamide to 3-methyleneisoindolin-1-ones via reaction with terminal alkynes is a benchmark reaction for testing new Pd/Cu catalytic systems. This reaction creates the heterocyclic core found in novel anticancer agents.

Mechanism: The "aminopalladation" Cycle

Unlike standard Sonogashira coupling, this reaction involves an intramolecular nucleophilic attack by the amide nitrogen onto the activated alkyne species.

Figure 2: Catalytic cycle for the formation of isoindolinones. Note the critical N-attack step which distinguishes this from simple cross-coupling.

Protocol 3.0: Pd/Cu-Catalyzed Annulation with Phenylacetylene

Reagents:

-

2-Bromo-N-butylbenzamide (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

CuI (2 mol%)

-

Et₃N (3.0 equiv)[5]

-

DMF (Degassed, 3 mL)

Procedure:

-

Inert Atmosphere: This reaction is O₂ sensitive. Use a Schlenk tube or microwave vial.

-

Charging: Add the benzamide, Pd catalyst, and CuI. Cap and purge with Argon (3x).

-

Liquid Addition: Inject degassed DMF, followed by Et₃N and phenylacetylene via syringe.

-

Heating: Heat to 80 °C for 12 hours.

-

Observation: The solution typically turns dark brown/black (active Pd species).

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and NH₄Cl (to sequester Cu).

-

Yield Expectation: 75-85%.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing (freeze-pump-thaw). |

| Sonogashira Byproduct | No cyclization | Increase temperature to 100°C; the cyclization step has a higher activation energy than the initial coupling. |

| Dehalogenation | Hydride source present | Ensure solvent is anhydrous; avoid alcohols. |

Part 4: Amide-Directed C-H Activation

Beyond the bromine, the N-butyl amide moiety acts as a Directing Group (DG) for C-H activation at the ortho' position (the other side of the ring).

-

Concept: Once the bromine is substituted (e.g., via Suzuki coupling to put a phenyl ring there), the amide can direct a Pd(II) catalyst to the other ortho position to install a second functional group, creating 1,2,3-trisubstituted arenes.

-

Ligand Choice: This typically requires mono-N-protected amino acid ligands (MPAA) to facilitate the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) mechanism.

References

-

Synthesis of N-alkylbenzamides (General Protocol)

- Source: Organic Syntheses, Coll. Vol. 1, p.119 (1941).

- Context: Foundational Schotten-Baumann methodology adapted for 2-bromo deriv

-

URL:[Link]

-

Palladium-C

- Title: Palladium-catalyzed synthesis of isoindolinones via the reaction of 2-halobenzamides with alkynes.

- Source:Journal of Organic Chemistry, 2003, 68, 8693.

- Context: Defines the mechanism of annul

-

URL:[Link]

-

Mechanistic Insight into Heck Reactions

-

Physical Properties of N-Butylbenzamide

Sources

- 1. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanamide,2-bromo-N,N-diethyl | CAS#:2620-12-4 | Chemsrc [chemsrc.com]

- 3. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2-bromo-N-butylbenzamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-bromo-N-butylbenzamide

Introduction

2-bromo-N-butylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and a stable amide linkage, makes it a versatile building block for the construction of more complex molecules in medicinal chemistry and materials science. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, while the N-butyl group confers specific solubility and steric properties.

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-bromo-N-butylbenzamide, designed for researchers in both academic and industrial settings. We will detail the most direct and reliable synthetic route: the nucleophilic acyl substitution of 2-bromobenzoyl chloride with n-butylamine. The causality behind critical experimental choices will be explained, ensuring a robust and reproducible procedure. This guide includes a step-by-step protocol, safety considerations, characterization data, and a troubleshooting guide to ensure a high rate of success.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a second equivalent of the amine or an added non-nucleophilic base, to yield the final N-substituted amide product and a hydrochloride salt.[1]

Overall Reaction:

(Self-generated image, not from search results)

Materials and Equipment

| Chemicals | Grade/Purity | CAS Number | Supplier |

| 2-Bromobenzoyl chloride | >95% | 7154-66-7 | e.g., Sigma-Aldrich, TCI |

| n-Butylamine | >99% | 109-73-9 | e.g., Sigma-Aldrich, Fisher Scientific |

| Triethylamine (TEA) | >99%, distilled | 121-44-8 | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | 75-09-2 | e.g., Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | 7647-01-0 | e.g., Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | 144-55-8 | e.g., Fisher Scientific |

| Brine | Saturated aqueous solution of NaCl | 7647-14-5 | e.g., Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 7487-88-9 | e.g., Fisher Scientific |

Equipment:

-

Round-bottom flask (e.g., 250 mL)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Ice-water bath

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Equipment for purification (recrystallization or flash column chromatography)

-

Analytical instruments for characterization (NMR, IR, MS)

Safety Precautions

It is imperative to conduct this procedure in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Bromobenzoyl Chloride : This substance is corrosive and causes severe skin burns and eye damage.[2][3] It is also a lachrymator (induces tearing) and reacts with water or moisture to release toxic hydrogen chloride (HCl) gas.[2] Handle with extreme care under an inert atmosphere if possible and avoid inhalation of fumes.

-

n-Butylamine : A highly flammable and corrosive liquid and vapor.[4][5] It is toxic if swallowed or absorbed through the skin and can cause serious eye damage.[6] Vapors may form an explosive mixture with air.[7] Keep away from heat, sparks, and open flames.[5]

-

Triethylamine (TEA) : A flammable liquid and vapor that can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.

-

Dichloromethane (DCM) : A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product analysis.

Caption: Experimental workflow for the synthesis of 2-bromo-N-butylbenzamide.

Detailed Step-by-Step Protocol

This protocol is based on a standard Schotten-Baumann reaction for similar substrates.[8][9]

-

Reactant Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzoyl chloride (1.0 eq, e.g., 5.0 g, 22.8 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Reaction Setup : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Amine Addition : In a separate beaker, prepare a solution of n-butylamine (1.1 eq, e.g., 1.84 g, 25.1 mmol) and triethylamine (1.2 eq, e.g., 2.77 g, 27.4 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a pressure-equalizing dropping funnel.

-

Causality Note : n-Butylamine is the nucleophile. Triethylamine is a non-nucleophilic base used to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product. Using a slight excess of the amine and base ensures the complete consumption of the acyl chloride.

-

-

Reaction Execution : Add the n-butylamine/TEA solution dropwise to the stirred 2-bromobenzoyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Process Control : The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-bromobenzoyl chloride spot.

-

-

Aqueous Work-up : Transfer the reaction mixture to a separatory funnel. a. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL). This step removes excess amines (n-butylamine and TEA) by converting them into their water-soluble hydrochloride salts.[10] b. Wash with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acidic species.[10] c. Finally, wash with brine (1 x 50 mL) to reduce the amount of dissolved water in the organic layer.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification :

-

Recrystallization (Preferred) : The crude product, often an off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

-

Column Chromatography : If the crude product is an oil or contains significant impurities, it can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization and Expected Results

| Parameter | Expected Value / Observation |

| Appearance | White to off-white crystalline solid |

| Yield | Typically >85% after purification |

| Melting Point | Literature values may vary; determine experimentally. |